N-Methylcytisine

Nicotinic receptor selectivity Muscarinic receptor counter-screening Off-target profiling

Sourcing N-Methylcytisine (caulophylline) with verified ≥98% purity is critical for reproducible nAChR pharmacology. Unlike generic cytisine, its N‑methylation alters BBB penetration (brain‑to‑blood ratio ~0.9) and yields a distinct SAR profile, making it the required scaffold for halogenated derivative synthesis and peripheral‑restricted nAChR studies. The documented 8,340‑fold nAChR/mAChR selectivity and established EC₅₀ values (α4β2/α4β4: 13 µM; α7: 340 µM) enable definitive subtype discrimination without additional antagonists. Ensure your supplier provides validated reference standards with full analytical traceability to avoid irreproducible results.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 63699-79-6
Cat. No. B1199991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylcytisine
CAS63699-79-6
SynonymsN-methyl-cytisine
N-methylcytisine
N-methylcytisine, monohydrochloride, (1S)-isomer
N-methylcytisine, monohydroiodide, (1R-cis)-isome
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCN1CC2CC(C1)C3=CC=CC(=O)N3C2
InChIInChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m0/s1
InChIKeyCULUKMPMGVXCEI-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylcytisine (CAS 63699-79-6) Procurement Guide: nAChR Pharmacological Tool Compound Specifications and Differentiation


N-Methylcytisine (caulophylline; CAS 63699-79-6) is a tricyclic quinolizidine alkaloid and the N-methylated derivative of cytisine [1]. It functions as a nicotinic acetylcholine receptor (nAChR) agonist with demonstrable selectivity for nAChRs over muscarinic acetylcholine receptors (mAChRs) [2]. The compound is employed as a pharmacological tool for studying nAChR subtype pharmacology, particularly in recombinant human receptor systems expressed in Xenopus oocytes [3]. N-Methylcytisine is also utilized as an analytical reference standard (≥98% purity) and as a precursor scaffold for halogenated derivative synthesis .

Why N-Methylcytisine Cannot Be Substituted with Cytisine or Other nAChR Ligands: Evidence-Based Procurement Considerations


Although cytisine and N-methylcytisine share the quinolizidine core scaffold and both bind nAChRs with high affinity, their functional and physicochemical profiles diverge in ways that preclude interchangeable use [1]. N-Methylcytisine exhibits markedly weaker functional potency at peripheral nAChRs compared to cytisine [2], while demonstrating a distinct nAChR/mAChR selectivity ratio . Crucially, N-methylation fundamentally alters blood-brain barrier penetration kinetics in vivo, yielding brain-to-blood concentration ratios that differ substantially from cytisine's established CNS penetrance [3]. Furthermore, halogenation at the C3 or C5 positions produces divergent effects on affinity and efficacy depending on whether the parent scaffold is cytisine or N-methylcytisine, underscoring that the N-methyl group alters the binding orientation and structure-activity relationship landscape [4]. These pharmacodynamic, pharmacokinetic, and medicinal chemistry distinctions mandate compound-specific sourcing rather than generic substitution.

N-Methylcytisine Product-Specific Quantitative Evidence: Comparative Data Against Cytisine and nAChR Ligands


nAChR vs mAChR Selectivity Ratio of N-Methylcytisine Compared to Nicotine and Cytisine

N-Methylcytisine demonstrates a defined nAChR/mAChR selectivity window that distinguishes it from nicotine and cytisine. The compound selectively binds to nAChRs (IC50 = 0.05 µM) over mAChRs (IC50 = 417 µM), yielding a selectivity ratio of approximately 8,340-fold . This selectivity profile is quantifiably distinct from cytisine, which binds α4β2 nAChRs with Ki = 2 nM but shows different mAChR interaction characteristics . The 417 µM IC50 at mAChRs provides a clear counter-screening threshold for experiments requiring muscarinic receptor exclusion.

Nicotinic receptor selectivity Muscarinic receptor counter-screening Off-target profiling

Functional Potency at Human α4β2, α4β4, and α7 nAChR Subtypes in Xenopus Oocytes

In recombinant human nAChR subtypes expressed in Xenopus oocytes, N-methylcytisine elicits whole-cell currents with EC50 values of 13 µM (α4β2), 13 µM (α4β4), and 340 µM (α7) . This represents a 26-fold difference in potency between α4-containing heteromeric receptors and homomeric α7 receptors. For comparison, cytisine acts as a potent partial agonist at α4β2 (EC50 ≈ 1-3 µM) and as a full agonist at α7 with lower potency (EC50 > 100 µM), but the relative potency gap between subtypes differs [1]. Halogenation at C3 of N-methylcytisine produces a marked increase in both affinity and efficacy at hα7, hα4β2, and hα4β4 receptors, whereas C5 bromination causes decreased affinity and efficacy [2].

Recombinant nAChR Electrophysiology Subtype selectivity Xenopus oocyte

In Vivo Brain-to-Blood Distribution of N-[11C]Methyl-Cytisine vs N-[11C]ABT-418 in Primate PET Imaging

Following intravenous injection in baboons, N-[11C]methyl-cytisine exhibited brain activity (0.86 ± 0.01% injected dose per 100 mL tissue) not significantly different from blood activity (0.96 ± 0.1% injected dose per 100 mL tissue), yielding a brain-to-blood ratio of approximately 0.9 [1]. In contrast, N-[11C]ABT-418 showed higher brain uptake peaking at 1-2 min (4.40 ± 0.2% injected dose per 100 mL tissue) with rapid washout [2]. The near-unity brain-to-blood ratio for N-methylcytisine differs markedly from cytisine, which is known to cross the blood-brain barrier and stimulate striatal dopamine release [3]. This pharmacokinetic distinction has direct implications for selecting appropriate compounds for CNS-targeted vs peripheral nAChR studies.

Blood-brain barrier PET imaging Neuropharmacokinetics Primate model

Comparative Binding Affinity of Cytisine, N-Methylcytisine, and N,N-Dimethylcytisine at Squid nAChR

In competitive binding assays using nAChR from squid (Todarodes pacificus) optical ganglia, cytisine and N-methylcytisine both exhibit high affinity with Kd = 50 nM [1]. N,N-Dimethylcytisine, by contrast, does not show high affinity to this receptor [2]. In Torpedo marmorata nAChR preparations, cytisine effectively inhibits 14C-tubocurarine binding with Ki = 700 nM, whereas N-methylcytisine and N,N-dimethylcytisine fail to displace 14C-tubocurarine at concentrations up to 0.1 mM [3]. This species-dependent binding profile—high affinity in squid, negligible displacement in Torpedo—demonstrates that N-methylation confers a receptor binding site specificity that cytisine does not share.

Receptor binding Structure-activity relationship Methylation effects nAChR affinity

Divergent Effects of C3 and C5 Halogenation on N-Methylcytisine vs Cytisine Parent Scaffolds

Halogenation of the pyridone ring at C3 or C5 produces divergent effects on nAChR affinity and efficacy depending on whether the parent scaffold is cytisine or N-methylcytisine. C3-halogenation of N-methylcytisine brings about a marked increase in both affinity and efficacy at human α7, α4β2, and α4β4 nACh receptors [1]. In contrast, C5 bromination causes decreased affinity and efficacy, while C5 iodination decreases affinity but produces variable efficacy changes (decrease at α7 and α4β4; marked increase at α4β2) [2]. This halogenation response pattern is unique to cytisine and N-methylcytisine scaffolds; equivalent halogenation of nicotine, 3-(2-azetidinylmethoxy)-pyridine, or epibatidine does not greatly affect their affinity or efficacy, suggesting that cy and N-Me-cy bind to neuronal nACh receptors in a different orientation that exposes a hydrophobic halogen-accepting region [3].

Halogenated derivatives Medicinal chemistry nAChR agonism Structure-activity relationship

Charge Density Distribution and Crystallographic Parameters as Differentiated Structural Model for High-Resolution Studies

High-resolution X-ray diffraction data for N-methylcytisine have been collected to sinθ/λ = 1.0 Å⁻¹, enabling experimental charge density distribution analysis [1]. Comparative charge density studies between cytisine (data to sinθ/λ = 1.12 Å⁻¹) and N-methylcytisine reveal differences in electron density topology attributable to N-methylation [2]. These high-resolution structural datasets provide a foundation for quantitative structure-activity relationship (QSAR) modeling and in silico docking studies of cytisinoids, with a reported correlation coefficient of R² = 0.96 between experimental pIC50 values at α4β2* nAChR and docking energy scores within the acetylcholine binding protein (AChBP) surrogate [3].

X-ray crystallography Charge density Structure-activity relationship Quantum crystallography

N-Methylcytisine (CAS 63699-79-6) Research and Industrial Application Scenarios: Evidence-Supported Use Cases


Recombinant Human nAChR Subtype Electrophysiology Using Xenopus Oocytes

N-Methylcytisine is validated for functional characterization of recombinant human α4β2, α4β4, and α7 nAChR subtypes expressed in Xenopus oocytes, with established EC50 values of 13 µM (α4β2), 13 µM (α4β4), and 340 µM (α7) [1]. The 26-fold potency difference between heteromeric α4-containing receptors and homomeric α7 receptors enables concentration-dependent subtype discrimination without requiring selective antagonists. This application is supported by direct electrophysiological data from recombinant human receptor systems and is appropriate for academic pharmacology laboratories and contract research organizations conducting nAChR ligand screening or mechanistic studies.

nAChR/mAChR Selectivity Control in Cholinergic Receptor Assays

With an nAChR IC50 of 0.05 µM and mAChR IC50 of 417 µM (8,340-fold selectivity), N-methylcytisine functions as an nAChR-selective agonist control for experiments requiring muscarinic receptor exclusion [1]. The defined mAChR IC50 of 417 µM establishes a maximum usable concentration for nAChR-specific experiments without off-target muscarinic activation. This application is suited for in vitro pharmacology laboratories performing receptor binding screens, calcium flux assays, or tissue bath experiments where nAChR-specific effects must be isolated from the cholinergic signaling milieu.

Halogenated Derivative Synthesis for nAChR Subtype-Selective Ligand Development

N-Methylcytisine serves as a starting scaffold for synthesizing C3- and C5-halogenated derivatives with tunable nAChR pharmacology [1]. C3-halogenation of N-methylcytisine increases affinity and efficacy at human α7, α4β2, and α4β4 nAChRs, while C5 modifications produce subtype-dependent efficacy changes [2]. This halogenation-sensitive scaffold is distinct from nicotine-based templates, which show negligible response to equivalent halogenation. This application is relevant for medicinal chemistry laboratories, academic drug discovery groups, and pharmaceutical companies developing next-generation nAChR modulators for neurological indications.

Peripheral nAChR Studies and CNS-Penetrant Ligand Negative Control

In vivo primate PET imaging data demonstrate that N-[11C]methyl-cytisine exhibits a brain-to-blood ratio of approximately 0.9 (brain: 0.86 ± 0.01% ID/100 mL; blood: 0.96 ± 0.1% ID/100 mL), indicating no significant brain accumulation [1]. This limited CNS penetration profile, contrasted with the BBB-crossing properties of cytisine [2], defines N-methylcytisine as a tool for peripheral nAChR studies where CNS effects must be minimized, and as a negative control compound for validating CNS-penetrant nAChR ligand screening assays. This application is appropriate for neuropharmacology research groups, in vivo pharmacology CROs, and drug discovery programs assessing blood-brain barrier penetration of nAChR-targeted candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylcytisine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.